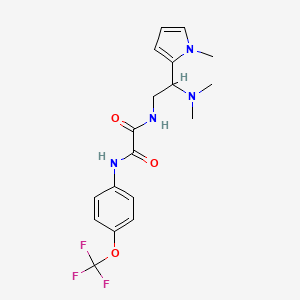

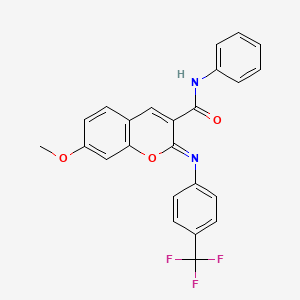

![molecular formula C17H15NO4 B3019187 1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-43-2](/img/structure/B3019187.png)

1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as potential central nervous system agents due to a common structural motif found in certain antidepressants . The synthesis involves lithiation followed by addition of a piperidone and acid-catalyzed cyclization. N-Dealkylation methods are used to afford derivatives like compound 9a, which showed marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity . Another approach to synthesizing spiro compounds involves the addition of aryllithium to a phthalide, followed by deprotection and cyclization . The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones via a one-pot, three-component reaction involving Prins and Ritter reactions has also been reported . Additionally, the preparation of 3,4-fused-spiro[furan-5(5H),4'-piperidin]-2-one through Suzuki coupling and iodolactonization has been described .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is characterized by the presence of a spiro connection between the isobenzofuran and piperidine rings. The position of substituents on the isobenzofuran ring and the nature of the N-substituent on the piperidine ring are critical for the biological activity of these compounds . For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces activity . The stereochemistry of the spiro compounds, particularly the cis- and trans- configurations, also influences their biological properties .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] includes N-dealkylation to afford derivatives with different biological activities . The introduction of various substituents through reactions with aryllithium or aryl Grignard reagents has been explored to modify the biological properties of these compounds . The synthesis of sigma ligands with subnanomolar affinity demonstrates the importance of the N-substituent and the position of substituents on the isobenzofuran ring for binding affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their molecular structure. The presence of aromatic substituents and the basicity of the nitrogen in the piperidine ring are associated with optimal antitetrabenazine activity . The introduction of sulfur to the nitrogen of the piperidine ring has been shown to impart diuretic and antihypertensive properties to these compounds . The solubility and reactivity in water of spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives have been demonstrated, indicating the potential for environmentally friendly synthetic methods .

properties

IUPAC Name |

1'-(furan-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(12-5-10-21-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)22-17/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOWPNRCYPNHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)

![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)

![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)

![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)